Methyl protogracillin

Description

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3/t21-,22+,23+,25+,26-,27+,28+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49-,50+,51+,52-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSNTJHBTWBJCC-QTGARSGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H86O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54522-53-1 | |

| Record name | Methyl protogracillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54522-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unveiling Methyl Protogracillin: A Technical Guide to its Discovery, Isolation, and Characterization from Dioscorea Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl protogracillin (B10789082), a steroidal saponin (B1150181) belonging to the furostanol class, has emerged as a compound of significant interest within the scientific community, primarily due to its potential therapeutic applications. Found in various species of the genus Dioscorea, commonly known as yams, this natural product has demonstrated noteworthy biological activities, including potent cytotoxic effects against cancer cell lines. This technical guide provides an in-depth overview of the discovery, isolation, purification, and structural elucidation of Methyl protogracillin, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies outlined herein are compiled from various scientific studies and are intended to serve as a comprehensive resource for the extraction and analysis of this promising compound.

Discovery and Natural Occurrence

This compound is a naturally occurring furostanol saponin that has been identified in the rhizomes of several Dioscorea species. Notably, it has been isolated from Dioscorea collettii var. hypoglauca and Dioscorea oppositifolia[1]. These plants have a history of use in traditional medicine, and modern phytochemical investigations have led to the identification of their bioactive constituents, including this compound. The discovery of this compound has been facilitated by advancements in chromatographic and spectroscopic techniques, which have enabled the separation and structural determination of complex natural products.

Experimental Protocols: From Plant Material to Purified Compound

The isolation and purification of this compound from Dioscorea rhizomes is a multi-step process that requires careful execution of various chromatographic techniques. The following protocols are a composite of established methods for the isolation of furostanol saponins (B1172615) from plant material.

Extraction of Crude Saponins

The initial step involves the extraction of a broad spectrum of saponins from the dried and powdered rhizomes of the target Dioscorea species.

-

Materials:

-

Dried and powdered rhizomes of Dioscorea sp.

-

70% Ethanol (B145695) (EtOH)

-

n-Butanol (BuOH)

-

Deionized water

-

Rotary evaporator

-

Large glass beakers and flasks

-

Filter paper

-

-

Protocol:

-

Macerate the powdered rhizomes in 70% ethanol at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Filter the extract through filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous aqueous extract.

-

Suspend the aqueous extract in deionized water and partition it successively with n-butanol. This is typically done in a separatory funnel by mixing the aqueous suspension with an equal volume of n-butanol and allowing the layers to separate.

-

Collect the n-butanol layer, which will contain the majority of the steroidal saponins. Repeat the partitioning process three to five times to ensure maximum extraction.

-

Combine all n-butanol fractions and concentrate them to dryness using a rotary evaporator to yield the crude saponin extract.

-

Chromatographic Purification

The crude saponin extract is a complex mixture of various compounds. Therefore, a series of chromatographic steps are necessary to isolate this compound.

A preliminary fractionation of the crude extract is often performed using C18 solid-phase extraction.

-

Materials:

-

Crude saponin extract

-

C18 SPE cartridges

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Vacuum manifold

-

-

Protocol:

-

Dissolve the crude saponin extract in a minimal amount of the initial mobile phase (e.g., 100% water).

-

Condition a C18 SPE cartridge by washing it with methanol followed by deionized water.

-

Load the dissolved extract onto the cartridge.

-

Elute the cartridge with a stepwise gradient of increasing methanol or ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% alcohol).

-

Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing furostanol saponins.

-

Further separation is achieved using traditional silica (B1680970) gel column chromatography.

-

Materials:

-

SPE fractions enriched with furostanol saponins

-

Silica gel (for column chromatography)

-

Glass column

-

Solvents: Chloroform (CHCl₃), Methanol (MeOH) in varying ratios

-

Fraction collector

-

-

Protocol:

-

Pack a glass column with silica gel slurried in the initial, least polar solvent (e.g., 100% chloroform).

-

Adsorb the enriched SPE fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing methanol in chloroform. The gradient can range from 100% CHCl₃ to 100% MeOH.

-

Collect fractions of a consistent volume.

-

Monitor the fractions by TLC, staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid) to visualize the saponins.

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

The final purification step to obtain highly pure this compound is typically performed using preparative HPLC.

-

Materials:

-

Semi-purified fractions from silica gel chromatography

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

Solvents: Acetonitrile (B52724) (ACN) and water (HPLC grade)

-

Collection vials

-

-

Protocol:

-

Dissolve the semi-purified fraction in the initial mobile phase.

-

Equilibrate the preparative C18 column with the starting mobile phase composition.

-

Inject the sample onto the column.

-

Elute with a linear gradient of increasing acetonitrile in water. A typical gradient might be from 30% to 70% ACN over 40-60 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 205 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Lyophilize the pure fraction to obtain this compound as a white powder.

-

Structural Elucidation

The definitive structure of the isolated this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and determining the glycosylation positions.

-

-

Quantitative Data

| Parameter | Value | Unit | Notes |

| Starting Plant Material (Dry Weight) | User Defined | g | Dioscorea sp. rhizomes |

| Crude Saponin Extract Yield | User Defined | g | |

| % Yield of Crude Extract | Calculated | % | (g of crude extract / g of dry plant material) x 100 |

| Purified this compound Yield | User Defined | mg | |

| Overall % Yield of Pure Compound | Calculated | % | (mg of pure compound / g of dry plant material) x 100 |

Biological Activity and Potential Signaling Pathways

The biological activity of this compound is an area of active research. A closely related compound, Methyl protoneogracillin (B10789027), has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[2]

| Cell Line | Cancer Type | GI₅₀ (µM) for Methyl Protoneogracillin |

| CCRF-CEM | Leukemia | < 2.0 |

| RPMI-8226 | Leukemia | < 2.0 |

| KM12 | Colon Cancer | < 2.0 |

| SF-539 | CNS Cancer | < 2.0 |

| U251 | CNS Cancer | < 2.0 |

| M14 | Melanoma | < 2.0 |

| 786-0 | Renal Cancer | < 2.0 |

| DU-145 | Prostate Cancer | < 2.0 |

| MDA-MB-435 | Breast Cancer | < 2.0 |

Data for Methyl protoneogracillin, a closely related compound, is presented as an indicator of potential activity.

While the direct signaling pathways modulated by this compound have not been fully elucidated, studies on other structurally similar steroidal saponins from Dioscorea, such as Methyl protodioscin (B192190), provide valuable insights. Methyl protodioscin has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, with its mechanism of action partially attributed to the downregulation of the ADAM15, FAK, ERK, and PI3K/Akt signaling pathways. It is plausible that this compound may exert its biological effects through similar mechanisms.

Visualizations

Experimental Workflow for Isolation and Purification

References

An In-depth Technical Guide to the Biosynthesis of Steroidal Saponins like Methyl Protogracillin

Abstract: Steroidal saponins (B1172615) are a diverse class of plant secondary metabolites with significant pharmacological activities, making them valuable raw materials for the pharmaceutical industry.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of these complex molecules, with a specific focus on Methyl protogracillin (B10789082), a furostanol-type saponin (B1150181). We will delve into the multi-stage enzymatic process, from the initial isoprenoid precursors to the formation of the cholesterol backbone and its subsequent intricate modifications. This document details the key enzyme families involved, the regulation of the pathway, quantitative data, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.

The Biosynthesis Pathway of Steroidal Saponins

The biosynthesis of steroidal saponins is a complex, multi-step process that can be broadly divided into three main stages: the upstream synthesis of the 2,3-oxidosqualene (B107256) precursor, the formation of the core sterol backbone (typically cholesterol), and the downstream modifications that create the vast diversity of saponin structures.[1][2]

Upstream Pathway: Synthesis of 2,3-Oxidosqualene

The journey begins with the synthesis of the universal C5 isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for this: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway, located in the plastids.[2][3] These C5 units are sequentially condensed to form the C30 linear precursor, squalene (B77637). In the first oxygenation step of sterol and triterpenoid (B12794562) synthesis, squalene is converted to 2,3-oxidosqualene by the enzyme squalene epoxidase (SE).[4] This molecule is a critical branch point, directing carbon flow towards either triterpenoid or sterol synthesis.[5]

Core Pathway: Formation of the Cholesterol Backbone

In the biosynthesis of steroidal saponins, 2,3-oxidosqualene is first cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol, the precursor to most plant sterols.[6] A series of subsequent enzymatic reactions, including demethylation, isomerization, and reduction, convert cycloartenol into cholesterol.[6] Key enzymes in this transformation include sterol C-14 demethylase (CYP51) and 7-dehydrocholesterol (B119134) reductase (7-DR).[6][7] While cholesterol is a minor sterol in many plants, it serves as the crucial and direct precursor for the steroidal saponin backbone.[7]

Downstream Pathway: Formation of Methyl Protogracillin

The structural diversification of steroidal saponins occurs in the downstream pathway, where the cholesterol skeleton undergoes a series of modifications, primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs).[8][9]

The biosynthesis of a furostanol saponin like this compound from cholesterol is believed to involve:

-

Hydroxylation: CYP450 enzymes catalyze regio- and stereospecific hydroxylations at various positions on the cholesterol side chain, such as C-16, C-22, and C-26.[1]

-

Glycosylation: UGTs then attach sugar moieties to the hydroxylated steroidal aglycone. Furostanol saponins are characterized by having sugar chains at both the C-3 and C-26 positions.[6] Protogracillin is a primary glycoside formed through this process.[10]

-

Methylation: The final step to form this compound involves the addition of a methyl group, a reaction likely catalyzed by a specific methyltransferase enzyme.

Furostanol saponins like this compound are also precursors to spirostanol (B12661974) saponins. The cleavage of the β-glucoside at the C-26 position by a β-glucosidase enzyme leads to a ring-closing reaction, converting the open F-ring of the furostanol into the characteristic spiroketal structure of spirostanols.[6]

Regulation of Biosynthesis

The production of steroidal saponins is tightly regulated and can be induced by various internal and external stimuli. Plant signaling molecules, known as elicitors, play a crucial role. For instance, methyl jasmonate (MeJA) and ethylene (B1197577) have been shown to significantly increase the accumulation of steroidal saponins in several plant species.[6] These signals trigger a complex transduction cascade that ultimately activates specific transcription factors. These transcription factors then bind to the promoter regions of the biosynthetic genes (e.g., genes for CYP450s and UGTs), upregulating their expression and boosting saponin production.[4]

Quantitative Data Presentation

Effective research and development in this field rely on accurate quantification of intermediates and final products. Below are tables summarizing key quantitative parameters from analytical methods and bioprocessing experiments.

Table 3.1: Performance of Analytical Methods for Steroidal Saponin Quantification[11]

| Analyte | Method | Linear Range (μg/mL) | R² | LOD (μg/mL) | LOQ (μg/mL) |

| 4 Steroidal Saponins | HPLC-ELSD | Not Specified | ≥ 0.999 | 5.25–6.08 | 17.50–20.27 |

| 7 Steroidal Saponins | HPLC-MS | Not Specified | ≥ 0.999 | 0.12–0.90 | 0.38–1.77 |

LOD: Limit of Detection; LOQ: Limit of Quantification.

Table 3.2: Yields from Extraction and Enzymatic Hydrolysis Experiments

| Process | Starting Material | Key Parameters | Result | Reference |

| Ultrasonic-Assisted Extraction | Polygonatum kingianum | 50°C, 85% Ethanol | Max yield: 2.09 mg/g | [12] |

| Enzymatic Hydrolysis | Protogracillin | β-dextranase, pH 4.8, 56.7°C | Max yield: 96.4 ± 1.4% Prosapogenin A | [13] |

Key Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and modification of steroidal saponins, serving as a practical guide for laboratory work.

Protocol for Ultrasonic-Assisted Extraction (UAE) of Steroidal Saponins

This protocol is adapted from methodologies used for extracting saponins from plant rhizomes.[12]

-

Sample Preparation: Dry the plant material (e.g., rhizomes) at 60°C and grind into a fine powder.

-

Extraction: Mix 1.0 g of the powdered sample with the extraction solvent (e.g., 85% ethanol) at a liquid-solid ratio of 10:1 (mL/g).

-

Ultrasonication: Place the mixture in an ultrasonic bath and extract for 75 minutes at a controlled temperature of 50°C.

-

Recovery: Centrifuge the mixture to pellet the solid material. Collect the supernatant containing the crude saponin extract.

-

Repetition: For exhaustive extraction, repeat the process on the pellet two more times, combining the supernatants.

-

Concentration: Evaporate the solvent from the combined supernatant under reduced pressure to obtain the crude saponin extract.

Protocol for Quantification of Steroidal Saponins by HPLC-MS

This method is based on a high-sensitivity protocol for the analysis of multiple steroidal saponins.[11]

-

Sample Preparation: Dissolve the crude extract or purified sample in methanol (B129727). Filter the solution through a 0.45 μm membrane filter before injection.

-

Chromatographic Conditions:

-

Column: Agilent Eclipse XDB C18 (3.5 μm, 2.1 × 100 mm) or equivalent.

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 18% B (0-5 min), 18% B to 21% B (5-15 min), 21% B to 24% B (15-18 min), 24% B to 25% B (18-25 min), 25% B to 60% B (25-30 min), 60% B to 90% B (30-35 min).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 μL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

-

Optimization: Optimize MS parameters (e.g., capillary voltage, cone voltage, gas flows) using authentic standards.

-

-

Quantification: Construct a calibration curve using serial dilutions of a known standard (e.g., purified this compound). Calculate the concentration in the sample based on the peak area.

Protocol for Enzymatic Hydrolysis of Protogracillin

This protocol outlines the selective cleavage of a terminal glucose unit from a furostanol saponin.[10]

-

Substrate & Enzyme Preparation: Prepare a stock solution of Protogracillin (e.g., 0.600 mg/mL) and a stock solution of β-dextranase (e.g., 3.00 mg/mL) in a 0.20 M HAc-NaAc buffer (pH 4.8).

-

Reaction Setup: In a microcentrifuge tube, combine the substrate and enzyme solutions to achieve a final β-dextranase/Protogracillin ratio of 5:1 (w/w).

-

Incubation: Incubate the reaction mixture in a water bath at a constant temperature of 56.7°C for 4 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to confirm the conversion of Protogracillin to its prosapogenin.

Conclusion and Future Perspectives

The biosynthetic pathway of steroidal saponins is a testament to the complex enzymatic machinery within plants. While the upstream and core pathways leading to cholesterol are well-established, the downstream modification steps that generate the vast array of saponin structures remain an active area of research.[1][14] Elucidating the specific CYP450s, UGTs, and other enzymes responsible for the synthesis of high-value compounds like this compound is a key objective. A deeper understanding of these pathways, along with their regulatory networks, will unlock the potential for producing these pharmacologically important molecules through metabolic engineering and synthetic biology approaches, ensuring a sustainable supply for future drug development.[15]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. justagriculture.in [justagriculture.in]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroidal saponin profiles and their key genes for synthesis and regulation in Asparagus officinalis L. by joint analysis of metabolomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in steroidal saponins biosynthesis and in vitro production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in steroidal saponins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Methyl Protogracillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl protogracillin (B10789082), a naturally occurring furostanol saponin (B1150181), has garnered significant interest within the scientific community due to its potent cytotoxic activities against a range of human cancer cell lines. Isolated from the rhizomes of Dioscorea species, this complex steroidal glycoside presents a multifaceted chemical architecture, characterized by a polycyclic aglycone core and a branched oligosaccharide chain. A nuanced understanding of its three-dimensional structure, particularly its stereochemistry, is paramount for elucidating its mechanism of action and guiding future drug development efforts. This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of Methyl protogracillin, supported by available quantitative biological data and a proposed mechanism of action. While detailed experimental data for structure elucidation remains proprietary or unpublished in readily accessible literature, this guide synthesizes the current knowledge to serve as a foundational resource for researchers in oncology and medicinal chemistry.

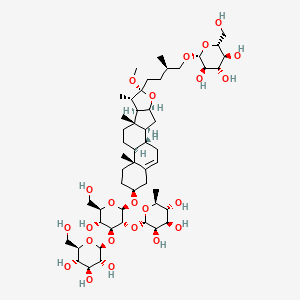

Chemical Structure

This compound (CAS No. 54522-53-1) is a complex steroidal saponin with the molecular formula C₅₂H₈₆O₂₃ and a molecular weight of 1079.23 g/mol .[1][2] The molecule consists of a C27 furostanol steroidal aglycone and a branched tetrasaccharide chain attached at the C-3 position. A glucose moiety is also attached at the C-26 position. The "methyl" designation in its name refers to the methoxy (B1213986) group present at the C-22 position of the furostanol skeleton.

The fundamental structure of this compound is built upon a hexacyclic furostanol core. This core is a modified steroid nucleus, featuring a five-membered ring (E-ring) and a six-membered oxygen-containing spiroketal ring system (F-ring) which is opened in the furostanol form, with a hydroxyl group at C-22 and a glycosidic linkage at C-26. The sugar chain, composed of rhamnose and glucose units, imparts significant hydrophilicity to the molecule, influencing its solubility and pharmacokinetic properties.

The IUPAC name for this compound is (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol. This systematic nomenclature precisely defines the connectivity and stereochemistry of every atom within the molecule.

Stereochemistry

The biological activity of this compound is intrinsically linked to its complex stereochemistry, with numerous chiral centers throughout the aglycone and sugar moieties. Of particular significance is the stereochemistry at the C-25 position of the furostanol side chain. The spatial arrangement of the methyl group at this position gives rise to two epimers: (25R)-Methyl protogracillin and (25S)-Methyl protogracillin (also known as Methyl protoneogracillin).

Studies have demonstrated that the C-25 R/S configuration is a critical determinant of the selective cytotoxicity of these compounds against different cancer cell lines.[3] This highlights the importance of precise stereochemical assignment for understanding structure-activity relationships.

While specific X-ray crystallography data for this compound is not publicly available, the stereochemistry of furostanol saponins (B1172615) is typically determined using advanced NMR spectroscopic techniques. The chemical shifts of the geminal protons at C-26 (H₂-26) in ¹H NMR spectra are often used as an empirical indicator of the C-25 stereochemistry. In general, a larger chemical shift difference (Δδ) between the two H-26 protons is indicative of the 25S configuration, while a smaller difference suggests the 25R configuration.[4][5] However, it is crucial to note that the solvent used for NMR analysis can influence these chemical shifts, necessitating careful interpretation of the data.[4][5] Definitive assignment requires a full suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to establish through-bond and through-space correlations.

Quantitative Biological Activity

This compound has demonstrated significant in vitro cytotoxic activity against a broad panel of human cancer cell lines. The National Cancer Institute (NCI) has screened this compound (NSC-698792) and its C-25 epimer, Methyl protoneogracillin (B10789027) (NSC-698793), revealing potent growth inhibitory effects.[3][6] The GI₅₀ values (concentration required to inhibit cell growth by 50%) from these studies are summarized in the table below. It is important to note the distinction between the two NSC numbers, which correspond to the different stereoisomers.

| Cell Line | Cancer Type | This compound (NSC-698792) GI₅₀ (µM) | Methyl protoneogracillin (NSC-698793) GI₅₀ (µM) |

| Leukemia | |||

| CCRF-CEM | Leukemia | >100 | ≤ 2.0 |

| RPMI-8226 | Leukemia | Not Reported | ≤ 2.0 |

| HL-60(TB) | Leukemia | 7.2[2] | Not Reported |

| Non-Small Cell Lung Cancer | |||

| A549/ATCC | Non-Small Cell Lung | Not Reported | Not Reported |

| EKVX | Non-Small Cell Lung | >100 | Not Reported |

| Colon Cancer | |||

| KM12 | Colon Cancer | ≤ 2.0 | ≤ 2.0 |

| HT29 | Colon Cancer | >100 | >100 |

| CNS Cancer | |||

| SF-539 | CNS Cancer | Not Reported | ≤ 2.0 |

| U251 | CNS Cancer | ≤ 2.0 | ≤ 2.0 |

| Melanoma | |||

| MALME-3M | Melanoma | ≤ 2.0 | Not Reported |

| M14 | Melanoma | ≤ 2.0 | ≤ 2.0 |

| Ovarian Cancer | |||

| OVCAR-5 | Ovarian Cancer | >100 | >100 |

| Renal Cancer | |||

| 786-0 | Renal Cancer | ≤ 2.0 | ≤ 2.0 |

| UO-31 | Renal Cancer | ≤ 2.0 | Not Reported |

| SN12C | Renal Cancer | >100 | >100 |

| Prostate Cancer | |||

| DU-145 | Prostate Cancer | Not Reported | ≤ 2.0 |

| Breast Cancer | |||

| MDA-MB-231 | Breast Cancer | ≤ 2.0 | Not Reported |

| MDA-MB-435 | Breast Cancer | Not Reported | ≤ 2.0 |

Note: Data is compiled from multiple sources and "Not Reported" indicates that the specific value was not found in the reviewed literature. The distinction between this compound and Methyl protoneogracillin is based on the NSC numbers provided in the source material.

Experimental Protocols

Isolation and Purification of Steroidal Saponins from Dioscorea Species (General Protocol)

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and purification of steroidal saponins from Dioscorea rhizomes can be outlined as follows.[1][7][8][9]

1. Extraction:

-

Dried and powdered rhizomes of the Dioscorea species are extracted with 70% ethanol (B145695) at room temperature multiple times.

-

The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

2. Preliminary Purification:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with n-butanol.

-

The n-butanol fraction, containing the saponins, is concentrated to dryness.

3. Chromatographic Separation:

-

The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., D-101) and eluted with a gradient of ethanol in water.

-

Fractions containing saponins are identified by thin-layer chromatography (TLC) using a colorimetric agent such as Ehrlich's reagent.

-

Further purification is achieved through repeated column chromatography on silica (B1680970) gel and reversed-phase C18 columns, employing solvent systems such as chloroform-methanol-water or ethyl acetate-n-butanol-water.

-

High-performance counter-current chromatography (HPCCC) has also been successfully employed for the separation of steroidal saponins from Dioscorea.[7]

4. Structure Elucidation:

-

The purified compounds are subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and mass spectrometry (e.g., ESI-MS), to determine their chemical structure and stereochemistry.

Proposed Mechanism of Action and Signaling Pathway

The precise molecular mechanism of action for this compound is still under investigation. However, based on studies of structurally related steroidal saponins, a plausible mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways.

A closely related compound, Methyl protodioscin (B192190), has been shown to induce G2/M cell cycle arrest and apoptosis in liver cancer cells.[10] Furthermore, Methyl protodioscin has been demonstrated to exert its anti-prostate cancer effects by modulating the cholesterol-associated MAPK signaling pathway via the induction of FOXO1.[11] Another related saponin, Gracillin (B1672132), has been found to inhibit the mTOR signaling pathway in non-small cell lung cancer cells.[12]

Based on this evidence, it is hypothesized that this compound may exert its cytotoxic effects through the modulation of the PI3K/Akt/mTOR or MAPK signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis.

Below is a proposed signaling pathway diagram illustrating the potential mechanism of action of this compound, drawing parallels from the known activities of related compounds.

References

- 1. [Isolation and identification of steroidal saponins from Dioscorea panthaica Prain et Burkill] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR assignment of the absolute configuration of C-25 in furostanol steroidal saponins [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jipb.net [jipb.net]

- 9. researchgate.net [researchgate.net]

- 10. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Methyl Protogracillin: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Methyl protogracillin (B10789082), a steroidal saponin (B1150181) of significant interest in phytochemical and pharmacological research. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) profiles, offering a foundational dataset for identification, quality control, and further investigation of this natural compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of Methyl protogracillin as C₅₂H₈₆O₂₃. The primary ionization method for this class of compounds is Electrospray Ionization (ESI), typically observed in positive ion mode as a sodium adduct.

| Ion Species | Observed m/z |

| [M+Na]⁺ | 1101 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of this compound heavily relies on one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The data presented below were acquired in a deuterated pyridine (B92270) (C₅D₅N) solution.

¹³C NMR Data

The ¹³C NMR spectrum of this compound displays 52 distinct carbon signals, corresponding to its molecular formula. The chemical shifts are indicative of a complex steroidal saponin structure, featuring a furostanol skeleton and multiple sugar moieties.

| Atom | δc (ppm) | Atom | δc (ppm) |

| 1 | 37.8 | 27 | 17.6 |

| 2 | 30.4 | 28 | 16.5 |

| 3 | 77.9 | 29 | 64.1 |

| 4 | 39.4 | 30 | 31.8 |

| 5 | 141.2 | 31 | 77.5 |

| 6 | 122.0 | 32 | 78.6 |

| 7 | 32.6 | 33 | 71.6 |

| 8 | 31.8 | 34 | 78.1 |

| 9 | 50.6 | 35 | 62.8 |

| 10 | 37.3 | 36 | 105.1 |

| 11 | 21.3 | 37 | 75.5 |

| 12 | 40.2 | 38 | 78.4 |

| 13 | 41.1 | 39 | 71.9 |

| 14 | 56.7 | 40 | 78.6 |

| 15 | 32.4 | 41 | 63.1 |

| 16 | 81.4 | 42 | 106.9 |

| 17 | 63.4 | 43 | 76.9 |

| 18 | 16.7 | 44 | 78.1 |

| 19 | 19.6 | 45 | 71.6 |

| 20 | 42.1 | 46 | 78.4 |

| 21 | 15.0 | 47 | 69.9 |

| 22 | 110.1 | 48 | 18.5 |

| 23 | 32.1 | 49 | 48.6 |

| 24 | 29.5 | 50 | 72.8 |

| 25 | 30.8 | 51 | 12.8 |

| 26 | 75.4 | 52 | 26.5 |

¹H NMR Data

The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in this compound. Key signals corresponding to the steroidal core and the attached sugar units are summarized below.

| Atom | δh (ppm) | Multiplicity | J (Hz) |

| H-1' | 4.88 | d | 7.5 |

| H-1'' | 5.15 | d | 7.5 |

| H-1''' | 5.38 | d | 7.5 |

| H-1'''' | 6.35 | d | 7.5 |

| H-3 | 3.95 | m | |

| H-6 | 5.39 | br d | 5.0 |

| H-16 | 4.75 | m | |

| H-18 | 0.99 | s | |

| H-19 | 1.06 | s | |

| H-21 | 1.05 | d | 7.0 |

| H-27 | 1.15 | d | 7.0 |

| OCH₃ | 3.39 | s |

Experimental Protocols

The spectroscopic data presented herein are based on the isolation and structural elucidation of furostanol oligosides from Tamus communis (now classified as Dioscorea communis).

Instrumentation:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: For NMR analysis, the purified sample of this compound was dissolved in deuterated pyridine (C₅D₅N).

Spectroscopic Characterization Workflow

The logical flow for the characterization of a natural product like this compound using spectroscopic methods is outlined in the diagram below. This workflow begins with the isolation of the pure compound and proceeds through various analytical techniques to determine its structure.

Caption: Workflow for the isolation and structural elucidation of this compound.

Unveiling the Biological Activities of Methyl Protogracillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl protogracillin (B10789082) (NSC-698792) is a furostanol saponin (B1150181) isolated from the rhizomes of Dioscorea collettii var. hypoglauca. This plant has a history in traditional Chinese medicine for treating various cancers. This technical guide provides a comprehensive overview of the known biological activities of Methyl protogracillin, with a focus on its cytotoxic effects against human cancer cell lines. We will delve into the quantitative data from in vitro studies, detail the experimental protocols employed, and explore its potential mechanism of action.

Cytotoxic Activity of this compound

The primary reported biological activity of this compound is its cytotoxicity against a wide range of human cancer cell lines. This activity was systematically evaluated by the National Cancer Institute (NCI) using their 60-cell line screening panel.

Quantitative Cytotoxicity Data

This compound demonstrated broad-spectrum cytotoxicity against cell lines from leukemia and various solid tumors. Notably, it exhibited significant and selective activity against several cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) of less than or equal to 2.0 µM.[1] The selectivity of this compound is highlighted by the 26- to 56-fold difference in sensitivity between the most susceptible cell lines and the least sensitive line (CCRF-CEM, a leukemia cell line).[1]

The central nervous system (CNS) cancer cell line panel was the most sensitive to this compound, while the ovarian and renal cancer panels were the least sensitive.[1] A summary of the most sensitive cell lines is presented in the table below.

| Cancer Type | Cell Line | GI50 (µM) |

| Colon Cancer | KM12 | ≤ 2.0 |

| CNS Cancer | U251 | ≤ 2.0 |

| Melanoma | MALME-3M | ≤ 2.0 |

| Melanoma | M14 | ≤ 2.0 |

| Renal Cancer | 786-0 | ≤ 2.0 |

| Renal Cancer | UO-31 | ≤ 2.0 |

| Breast Cancer | MDA-MB-231 | ≤ 2.0 |

Potential Mechanism of Action

A key finding from the NCI-60 screening was that a COMPARE analysis with this compound as the seed compound did not reveal any compounds in the NCI's database with similar cytotoxicity patterns.[1] This suggests that this compound may exert its anticancer effects through a novel mechanism of action that is distinct from currently known anticancer agents.[1]

While the precise signaling pathways affected by this compound have not yet been elucidated, studies on closely related steroidal saponins (B1172615) offer potential avenues for future investigation. For instance, a structural analog, methyl protoneogracillin (B10789027), has also demonstrated potent cytotoxic effects.[2] The C-25 R/S configuration has been identified as a critical structural feature for leukemia selectivity between methyl protoneogracillin and this compound.[2] Furthermore, the F-ring is crucial for the differential selectivity observed between furostanol saponins (like this compound and methyl protoneogracillin) and spirostanol (B12661974) saponins.[2]

Experimental Protocols

The cytotoxicity data for this compound was generated using the National Cancer Institute's NCI-60 human tumor cell line screen. The standard protocol for this screen is the Sulforhodamine B (SRB) assay.

NCI-60 Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

-

Cell Plating: Human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line. The plates are incubated for 24 hours prior to the addition of the experimental drug.

-

Drug Treatment: this compound is solubilized in DMSO and added to the plates at various concentrations. The plates are then incubated for an additional 48 hours.

-

Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10% TCA and incubating for 60 minutes at 4°C.

-

Staining: The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.

-

Washing: Unbound SRB is removed by washing five times with 1% (v/v) acetic acid. The plates are then air-dried.

-

Solubilization and Absorbance Reading: The bound stain is solubilized with 200 µL of 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

Data Analysis: The percentage of cell growth is calculated relative to the untreated control wells and the cell count at the time of drug addition. The GI50 value is determined from the dose-response curves.

Visualizations

NCI-60 Screening Workflow

Caption: Workflow of the NCI-60 screen for this compound.

Conceptual Relationship and Potential Mechanisms

Caption: Conceptual diagram of this compound's activity and potential mechanisms based on related compounds.

Conclusion and Future Directions

This compound is a promising natural product with potent and selective cytotoxic activity against a range of human cancer cell lines. The unique pattern of its activity in the NCI-60 screen strongly suggests a novel mechanism of action, making it a compelling candidate for further drug development.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its novel mechanism of action.

-

Investigating the potential for this compound to induce apoptosis and/or cell cycle arrest , drawing parallels from the known activities of its structural analogs.

-

Conducting in vivo studies to evaluate the antitumor efficacy and toxicity profile of this compound in animal models.

A deeper understanding of the biological activities of this compound will be crucial for unlocking its full therapeutic potential in the fight against cancer.

References

- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cytotoxicity of methyl protoneogracillin (NSC-698793) and gracillin (NSC-698787), two steroidal saponins from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Properties of Methyl Protogracillin and Related Furostanol Saponins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl protogracillin (B10789082), a furostanol saponin (B1150181) isolated from the rhizomes of Dioscorea collettii var. hypoglauca, has been identified as a compound of interest in anticancer research.[1] This plant has been used in traditional Chinese medicine for treating various cancers, including cervical, bladder, and renal tumors.[1][2] Preclinical studies, particularly those conducted under the auspices of the National Cancer Institute (NCI), have demonstrated the cytotoxic potential of Methyl protogracillin against a wide array of human cancer cell lines.[1] Analysis using the NCI's COMPARE computer program suggests that this compound may operate through a novel mechanism of action, as its cytotoxicity pattern does not correlate with any other compounds in the NCI database.[1]

This technical guide provides a comprehensive overview of the currently available data on the anticancer properties of this compound. Due to the limited specific research on its molecular mechanisms, this document also incorporates detailed findings on Methyl protodioscin (B192190) (MPD), a closely related and extensively studied furostanol saponin, to provide a broader context and suggest potential avenues for future investigation into this compound's mode of action.

Quantitative Data: In Vitro Cytotoxicity

The primary quantitative data available for this compound pertains to its growth-inhibitory effects on various human cancer cell lines. The 50% growth inhibition (GI50) values from the NCI's 60-cell line screen provide a broad spectrum of its activity.

Cytotoxicity of this compound (NSC-698792)

This compound has demonstrated broad-spectrum cytotoxicity against cell lines from both solid tumors and leukemia.[1] It shows particular potency against specific cell lines within the colon, CNS, melanoma, renal, and breast cancer subpanels.[1] The selectivity between the most sensitive and least sensitive cell lines ranged from 26- to 56-fold, indicating a degree of cancer cell-specific action.[1]

| Subpanel | Cell Line | GI50 (µM) | Sensitivity |

| Colon Cancer | KM12 | ≤ 2.0 | High |

| CNS Cancer | U251 | ≤ 2.0 | High |

| Melanoma | MALME-3M | ≤ 2.0 | High |

| M14 | ≤ 2.0 | High | |

| Renal Cancer | 786-0 | ≤ 2.0 | High |

| UO-31 | ≤ 2.0 | High | |

| Breast Cancer | MDA-MB-231 | ≤ 2.0 | High |

| Leukemia | CCRF-CEM | > 2.0 | Least Sensitive |

| Table 1: Selective Cytotoxicity of this compound (NSC-698792) Against Human Cancer Cell Lines.[1] |

Comparative Cytotoxicity of Methyl Protodioscin (NSC-698790)

Methyl protodioscin (MPD), a related furostanol saponin, also exhibits potent cytotoxicity, particularly against solid tumors.[2] Its activity profile shows some overlap with this compound but also key differences, such as moderate activity against leukemia cell lines.[2]

| Subpanel | Cell Line | GI50 (µM) | Sensitivity |

| Solid Tumors | Most Lines | ≤ 10.0 | Strong |

| Colon Cancer | HCT-15 | < 2.0 | High |

| Breast Cancer | MDA-MB-435 | < 2.0 | High |

| Leukemia | Most Lines | 10.0 - 30.0 | Moderate |

| Table 2: Cytotoxicity Profile of Methyl protodioscin (NSC-698790).[2] |

Signaling Pathways and Mechanism of Action

While the specific signaling pathways for this compound remain to be elucidated, extensive research on Methyl protodioscin (MPD) provides a valuable mechanistic framework that may share similarities. MPD has been shown to induce cell cycle arrest and apoptosis through multiple, interconnected signaling cascades in various cancer types.

Induction of G2/M Cell Cycle Arrest

MPD consistently induces cell cycle arrest at the G2/M phase in several cancer cell lines, including liver (HepG2), cervical (HeLa), and lung (A549) cancer.[3][4][5] This arrest is primarily attributed to the downregulation of key mitotic-phase proteins.

Induction of Apoptosis

MPD triggers programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of MAPK signaling.

2.2.1 Intrinsic (Mitochondrial) Pathway

In lung cancer (A549) and osteosarcoma (MG-63) cells, MPD initiates apoptosis by disrupting mitochondrial function.[5][6] This involves increasing reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and promoting the release of cytochrome c into the cytosol.[5][6][7] This cascade leads to the activation of executioner caspases. The process is tightly regulated by the Bcl-2 family of proteins, with MPD causing an upregulation of pro-apoptotic Bax and a downregulation of anti-apoptotic Bcl-2.[3][5]

2.2.2 MAPK Signaling Pathway

In osteosarcoma cells, MPD treatment leads to the phosphorylation and activation of JNK and p38 MAPK, while concurrently decreasing the phosphorylation of the pro-survival kinase ERK.[6] In prostate cancer, MPD has been shown to disrupt cholesterol-rich lipid rafts, which in turn suppresses the MAPK/ERK signaling pathway.[8][9]

Experimental Protocols

The following section details the standard methodologies employed in the evaluation of steroidal saponins (B1172615) like this compound and Methyl protodioscin.

Cell Culture

Human cancer cell lines are typically maintained in RPMI 1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 10,000 U/L penicillin, and 100 mg/L streptomycin.[5][7] Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5][7]

Cell Viability and Cytotoxicity Assay (MTT/SRB)

-

Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells/well and incubated overnight to allow for attachment.[10][11]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO). Cells are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.[10] The resulting formazan (B1609692) crystals are dissolved in DMSO.[10]

-

SRB Assay: Alternatively, for the Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye is then solubilized with a Tris-base solution.

-

Quantification: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[10] The GI50 or IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth compared to the vehicle control.

Cell Cycle Analysis

-

Treatment & Harvest: Cells are treated with the compound for a set time (e.g., 24 or 48 hours), then harvested by trypsinization, and washed with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A in the dark.

-

Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

-

Treatment & Harvest: Cells are treated as described for the cell cycle analysis. Both adherent and floating cells are collected.

-

Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark at room temperature.

-

Analysis: The stained cells are immediately analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Conclusion and Future Directions

This compound is a promising natural compound with potent and selective cytotoxic activity against a range of human cancer cell lines.[1] The unique cytotoxicity profile suggests a novel mechanism of action that warrants further investigation.[1] While detailed mechanistic studies on this compound itself are scarce, research on the closely related saponin, Methyl protodioscin, has revealed a multi-faceted anticancer effect involving the induction of G2/M cell cycle arrest and apoptosis via modulation of the mitochondrial and MAPK signaling pathways.[3][5][6]

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways of this compound.

-

Performing detailed cell cycle and apoptosis studies to quantify its effects across various cancer cell lines.

-

Conducting in vivo studies using xenograft models to validate its antitumor efficacy and assess its toxicological profile.

A deeper understanding of this compound's mechanism of action will be critical for its potential development as a novel therapeutic agent in oncology.

References

- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl protodioscin from Polygonatum sibiricum inhibits cervical cancer through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phcog.com [phcog.com]

- 8. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Strictosamide and mitraphylline inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Methyl Protogracillin on Leukemia Cell Lines: A Review of Available Data on Related Compounds

A comprehensive review of scientific literature reveals a notable absence of specific data on the in vitro cytotoxicity of Methyl protogracillin (B10789082) against leukemia cell lines. However, significant research has been conducted on structurally similar compounds, namely Methyl protoneogracillin (B10789027) and Methyl protodioscin, which provides valuable insights into the potential anti-leukemic activity of this class of steroidal saponins (B1172615).

This technical guide summarizes the available cytotoxic data for these related compounds, outlines relevant experimental protocols, and visualizes the potential signaling pathways involved in their mechanism of action, offering a foundational understanding for researchers and drug development professionals interested in Methyl protogracillin.

Cytotoxicity Data on Related Compounds

While specific IC50 values for this compound are not available in the reviewed literature, studies on Methyl protoneogracillin have demonstrated its selective cytotoxic effects on leukemia cell lines. One study highlighted that Methyl protoneogracillin exhibited potent activity against the CCRF-CEM and RPMT-8226 leukemia cell lines[1]. Another related compound, Methyl protodioscin, has also been investigated for its anticancer properties.

The structural difference between this compound and Methyl protoneogracillin, specifically the C-25 R/S configuration, has been noted as a critical determinant for leukemia cell selectivity, suggesting that this compound may also possess significant anti-leukemic properties[1].

Table 1: Summary of In Vitro Cytotoxicity Data for Compounds Related to this compound

| Compound | Cell Line(s) | Cytotoxicity Metric | Reported Value(s) | Reference(s) |

| Methyl protoneogracillin | CCRF-CEM, RPMT-8226 | GI50 | Selectively cytotoxic | [1] |

| Methyl protodioscin | Leukemia Cell Lines | GI50 | Moderate cytotoxicity |

Note: Specific quantitative data such as IC50 values for this compound on leukemia cell lines are not available in the currently accessible literature.

Experimental Protocols

The following methodologies are standard for assessing the in vitro cytotoxicity of natural compounds like this compound and its analogs against leukemia cell lines.

Cell Culture and Maintenance

Leukemia cell lines (e.g., CCRF-CEM, K562, HL-60) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Potential Signaling Pathways

Based on the mechanisms of action of other steroidal saponins and cytotoxic agents in leukemia cells, the following signaling pathways are plausible targets for this compound.

Induction of Apoptosis

Many chemotherapeutic agents induce apoptosis in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases.

References

A Technical Guide to the Mechanism of Action of Methyl Protogracillin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl protogracillin (B10789082) (NSC-698792) is a furostanol steroidal saponin (B1150181) isolated from the rhizomes of Dioscorea collettii var. hypoglauca. It has demonstrated broad-spectrum cytotoxic activity against numerous human cancer cell lines. While detailed mechanistic studies specifically on Methyl protogracillin are limited, analysis of its activity profile suggests a novel mechanism of action. Extensive research on the closely related compound, Methyl protodioscin (B192190), provides a strong predictive framework for its biological effects. This document synthesizes the available data for this compound and extrapolates its potential mechanisms of action from studies on analogous compounds, focusing on the induction of cell cycle arrest and apoptosis.

Cytotoxicity Profile of this compound

This compound has been evaluated by the National Cancer Institute (NCI) in their 60-human cancer cell line screen. The results indicate potent and selective cytotoxic activity against various solid tumors.[1] An analysis using the COMPARE computer program did not find any compounds in the NCI database with similar cytotoxicity patterns, suggesting a potentially novel mechanism of anticancer action.[1]

Table 1: In Vitro Cytotoxicity (GI₅₀) of this compound in a Panel of Human Cancer Cell Lines GI₅₀ is the concentration required to inhibit cell growth by 50%.

| Cancer Subpanel | Cell Line | GI₅₀ (µM) |

| Colon Cancer | KM12 | ≤ 2.0 |

| CNS Cancer | U251 | ≤ 2.0 |

| Melanoma | MALME-3M | ≤ 2.0 |

| Melanoma | M14 | ≤ 2.0 |

| Renal Cancer | 786-0 | ≤ 2.0 |

| Renal Cancer | UO-31 | ≤ 2.0 |

| Breast Cancer | MDA-MB-231 | ≤ 2.0 |

Source: Data compiled from the NCI anticancer drug screen results.[1]

Core Anticancer Mechanisms (Inferred from Methyl Protodioscin Studies)

Due to the limited specific research on this compound's signaling pathways, this section details the well-documented mechanisms of the structurally similar furostanol saponin, Methyl protodioscin. These findings provide a robust hypothesis for the mechanism of action of this compound.

Induction of G2/M Cell Cycle Arrest

Treatment with Methyl protodioscin has been consistently shown to inhibit cancer cell proliferation by arresting the cell cycle in the G2/M phase.[2][3][4] This arrest prevents cells from entering mitosis, ultimately leading to mitotic catastrophe and apoptosis. The mechanism involves the modulation of key cell cycle regulatory proteins.[2][4]

Table 2: Effect of Methyl Protodioscin on G2/M Regulatory Proteins

| Cell Line | Protein | Effect |

| HepG2 | Cyclin B1 | Down-regulation |

| K562 | Cyclin B1 | Down-regulation |

| A549 | Cdc2 (p34) | No significant change |

Source: Data compiled from studies on human cancer cell lines.[2][4]

Below is a diagram illustrating the proposed mechanism for G2/M phase arrest.

Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism of cell death induced by related saponins (B1172615) is apoptosis, primarily through the mitochondrial (intrinsic) pathway.[3][5] This process is characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and subsequent activation of a caspase cascade.[5][6]

Table 3: Modulation of Key Apoptotic Proteins by Methyl Protodioscin

| Cell Line | Protein | Family | Effect |

| HepG2 | Bcl-2 | Anti-apoptotic | Down-regulation |

| A549 | Bcl-2 | Anti-apoptotic | Down-regulation |

| MG-63 | Bcl-2 | Anti-apoptotic | Down-regulation |

| HepG2 | Bax | Pro-apoptotic | Up-regulation |

| A549 | Bax | Pro-apoptotic | Up-regulation |

| K562 | Bax | Pro-apoptotic | Up-regulation |

| MG-63 | Caspase-9 | Initiator Caspase | Activation |

| MG-63 | Caspase-3 | Effector Caspase | Activation |

| A549 | Caspase-3 | Effector Caspase | Activation |

Source: Data compiled from multiple studies on human cancer cell lines.[2][3][4][5]

The signaling cascade leading to apoptosis is visualized below.

Experimental Protocols

The following are generalized methodologies for the key experiments referenced in the analysis of related compounds.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The culture medium is removed, and DMSO is added to dissolve the formazan crystals.[7]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control. The GI₅₀ value is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are cultured and treated with the test compound for a defined period (e.g., 24 hours).

-

Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Western Blot Analysis

-

Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Cyclin B1, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The workflow for these in vitro experiments is outlined below.

Conclusion

This compound is a potent cytotoxic agent against a range of human cancer cell lines. While its precise molecular mechanism remains to be fully elucidated, its unique cytotoxicity profile in the NCI-60 screen points towards a novel mode of action.[1] Based on robust evidence from the closely related compound Methyl protodioscin, it is highly probable that this compound functions by inducing G2/M cell cycle arrest and activating the intrinsic apoptotic pathway.[2][3][4][5] These effects are likely mediated by the down-regulation of Cyclin B1 and the anti-apoptotic protein Bcl-2, alongside the up-regulation of the pro-apoptotic protein Bax, leading to caspase activation.[2][4] Further investigation is warranted to confirm these pathways and explore the novel aspects of its anticancer activity.

References

- 1. This compound (NSC-698792): the spectrum of cytotoxicity against 60 human cancer cell lines in the National Cancer Institute's anticancer drug screen panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl protodioscin induces G2/M cell cycle arrest and apoptosis in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl protodioscin induces G2/M arrest and apoptosis in K562 cells with the hyperpolarization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent Anticancer Effect of the Natural Steroidal Saponin Gracillin Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile and Stability of Methyl Protogracillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of methyl protogracillin (B10789082), a steroidal saponin (B1150181) with significant therapeutic potential. Due to the limited availability of direct quantitative data for methyl protogracillin, this guide also incorporates information on the closely related compound, methyl protodioscin (B192190), and general characteristics of furostanol saponins (B1172615) to provide a broader understanding.

Solubility Profile

Qualitative Solubility:

Furostanol saponins, the class of compounds to which this compound belongs, are generally characterized by their amphiphilic nature, possessing both a lipophilic steroidal aglycone and a hydrophilic sugar moiety. This structure dictates their solubility in various solvents.

-

Polar Solvents: Furostanol saponins are typically soluble in water and slightly soluble in lower alcohols like methanol (B129727) and ethanol (B145695). Their solubility in aqueous solutions can lead to the formation of foam, a characteristic property of saponins.

-

Non-Polar Solvents: These compounds are generally poorly soluble in non-polar organic solvents. To enhance the extraction and purification of furostanol saponins, mixtures of polar solvents are often employed. For instance, butanol is frequently used for the extraction of these saponins from aqueous solutions. Chloroform, on the other hand, is utilized to remove lipophilic impurities during the purification process, indicating the low solubility of furostanol saponins in this solvent.

Reported Solubility for Related Compounds:

One commercially available source for methylprotodioscin, a closely related furostanol saponin, indicates that it is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). The solubility in ethanol is reported to be approximately 5 mg/mL, and in DMSO and DMF, it is around 20 mg/mL. It is sparingly soluble in aqueous buffers, and for maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.

Summary of Solubility Data:

| Solvent | Compound Class/Related Compound | Reported Solubility | Reference |

| Water | Furostanol Saponins | Soluble | General knowledge on saponins |

| Methanol | Furostanol Saponins | Slightly Soluble | General knowledge on saponins |

| Ethanol | Furostanol Saponins | Slightly Soluble | General knowledge on saponins |

| Ethanol | Methylprednisolone (B1676475) (a steroid) | ~5 mg/mL | [1] |

| Butanol | Furostanol Saponins | Optimal solvent for extraction from aqueous solutions | [2] |

| Chloroform | Furostanol Saponins | Low solubility (used for purification) | [2] |

| Dimethyl Sulfoxide (DMSO) | Methylprednisolone (a steroid) | ~20 mg/mL | [1] |

| Dimethyl Formamide (DMF) | Methylprednisolone (a steroid) | ~20 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:1) | Methylprednisolone (a steroid) | ~0.5 mg/mL | [1] |

Note: The data for methylprednisolone is included to provide a general reference for a steroidal compound, but it may not be directly representative of this compound's solubility.

Stability Profile

The stability of a pharmaceutical compound is paramount for its development, manufacturing, storage, and therapeutic effectiveness. The stability of this compound, like other furostanol saponins, is influenced by environmental factors such as temperature and pH.

General Stability of Furostanol Saponins:

Furostanol saponins can be susceptible to degradation, which may affect their biological activity. It is crucial to handle and store these compounds under appropriate conditions to maintain their integrity.

Temperature Stability:

Information on the closely related compound, methylprotodioscin, from a commercial supplier suggests that it is stable for at least four years when stored at -20°C. This indicates that low temperatures are crucial for the long-term preservation of its chemical structure and biological activity. General studies on saponins also indicate that they are sensitive to higher temperatures, which can lead to degradation.

pH Stability:

The stability of saponins can be significantly affected by the pH of the solution. While specific data on the degradation kinetics of this compound at different pH values is not available, studies on other saponins have shown that they can be unstable under acidic conditions.

Summary of Stability Information:

| Condition | Compound | Observation | Reference |

| Storage Temperature | Methylprotodioscin | Stable for ≥ 4 years at -20°C. | [3] |

| Stock Solution (-80°C) | Methyl protodioscin | Stable for 6 months (protect from light). | |

| Stock Solution (-20°C) | Methyl protodioscin | Stable for 1 month (protect from light). | |

| General | Furostanol Saponins | Can be unstable; sensitive to temperature and pH. | General knowledge |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Analysis

A stability-indicating HPLC method is essential for the accurate quantification of this compound and the detection of any degradation products. The following is a representative protocol adapted from methods used for other steroidal saponins.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is commonly employed for the separation of saponins. For example, a gradient from a lower to a higher concentration of acetonitrile.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Detection:

-

UV Detection: Due to the lack of a strong chromophore in many saponins, detection is often performed at low wavelengths, such as 203 nm.

-

ELSD: This detector is more universal for non-chromophoric compounds like saponins. Typical settings might include a drift tube temperature of 55°C and a nitrogen gas flow rate of 3.0 L/min.

-

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Data Analysis:

-